molecular formula C9H9Cl3O5S B12532361 4-Methoxyphenyl 2,2,2-trichloroethyl sulfate CAS No. 653605-17-5

4-Methoxyphenyl 2,2,2-trichloroethyl sulfate

Cat. No.: B12532361
CAS No.: 653605-17-5
M. Wt: 335.6 g/mol
InChI Key: VBGACDXKEWQOJX-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2,2,2-trichloroethyl sulfate is an organic compound that features a sulfate group attached to a 4-methoxyphenyl ring and a 2,2,2-trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,2,2-trichloroethyl sulfate typically involves the reaction of 4-methoxyphenol with 2,2,2-trichloroethanol in the presence of a sulfating agent. One common method utilizes sulfur trioxide-pyridine complex or sulfuryl chloride as the sulfating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of sulfating agent and reaction conditions can be tailored to minimize by-products and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2,2,2-trichloroethyl sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl 2,2,2-trichloroethyl sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,2,2-trichloroethyl sulfate involves the interaction of its sulfate group with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The trichloroethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 2,2,2-trichloroethyl sulfate is unique due to the presence of both the methoxyphenyl and trichloroethyl groups. This combination imparts distinct chemical properties, making it a versatile compound for various applications in synthetic chemistry and industrial processes .

Properties

CAS No.

653605-17-5

Molecular Formula

C9H9Cl3O5S

Molecular Weight

335.6 g/mol

IUPAC Name

(4-methoxyphenyl) 2,2,2-trichloroethyl sulfate

InChI

InChI=1S/C9H9Cl3O5S/c1-15-7-2-4-8(5-3-7)17-18(13,14)16-6-9(10,11)12/h2-5H,6H2,1H3

InChI Key

VBGACDXKEWQOJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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